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Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277 Get Quote

These application notes provide a detailed protocol for characterizing the effects of Co 102862,

a potent, broad-spectrum, and state-dependent blocker of mammalian voltage-gated sodium

channels, using the whole-cell patch clamp technique. The information is targeted towards

researchers, scientists, and drug development professionals investigating the

electrophysiological properties of this compound.

Introduction
Co 102862 (also known as V102862) is an orally active anticonvulsant.[1][2][3] Its primary

mechanism of action is the state-dependent blockade of voltage-gated sodium channels (Nav).

[1][3] This compound exhibits a higher affinity for the inactivated state of these channels

compared to the resting state, making it a subject of interest for therapeutic development.[1][3]

[4] The whole-cell patch clamp technique is the gold standard for investigating the effects of

such compounds on ion channel function with high temporal and spatial resolution.[5][6][7][8][9]

This document outlines the protocol for studying Co 102862's interaction with Nav channels in

both native neuronal preparations and heterologous expression systems.
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Cell Type Channel Subtype
Dissociation
Constant for
Resting State (KR)

Dissociation
Constant for
Inactivated State
(KI)

Rat Hippocampal

Neurons
Native Na+ Channels >15 µM ~0.6 µM

HEK-293 Cells rNav1.2 ~30 µM ~0.4 µM

Data sourced from Ilyin et al., 2005.[1][3]

Table 2: Kinetic Parameters of Co 102862 Binding
Cell Type Channel Subtype Parameter Value

HEK-293 Cells rNav1.2

Binding Rate to

Inactivated Channels

(k+)

~1.7 µM-1 s-1

Rat Hippocampal

Neurons
Native Na+ Channels

Inhibition Rate at -80

mV
~0.06 µM-1 s-1

Data sourced from Ilyin et al., 2005.[1][3]

Experimental Protocols
This protocol describes the whole-cell voltage-clamp method to measure sodium currents (INa)

and assess the state-dependent block by Co 102862. The procedures are based on the

methodologies described by Ilyin et al. (2005) and are supplemented with standard patch

clamp procedures.[1][3]

Materials and Solutions
Cell Preparations:

Acutely Dissociated Rat Hippocampal Neurons: Prepared from embryonic or early postnatal

rats according to established laboratory protocols.
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HEK-293 Cells Stably Expressing rNav1.2: Maintained in appropriate culture conditions. For

experiments, plate cells onto coverslips a few days prior to recording.[6]

Solutions:

Artificial Cerebrospinal Fluid (aCSF) / Extracellular Solution (in mM): 126 NaCl, 3 KCl, 2

MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[5][6] The solution should

be bubbled with carbogen (95% O2 / 5% CO2) and have an osmolarity of ~290 mOsm.[6]

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg,

and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[6] Aliquot and

store at -20°C.[6]

Co 102862 Stock Solution: Prepare a stock solution in DMSO.[2] For final application, dilute

the stock solution into the aCSF to the desired concentrations (e.g., 0.1 - 30 µM). Ensure the

final DMSO concentration does not exceed a level that affects channel function (typically

<0.1%).

Equipment
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pClamp software).

[10]

Inverted microscope with appropriate optics.

Micromanipulator.

Vibration isolation table.[11]

Perfusion system for solution exchange.

Borosilicate glass capillaries for pulling patch pipettes (resistance of 3-7 MΩ when filled with

intracellular solution).[6]

Pipette puller.

Whole-Cell Patch Clamp Procedure

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://docs.axolbio.com/wp-content/uploads/patch-clamp-protocol-final.pdf
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://www.medchemexpress.com/co-102862.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10133435/
https://www.labome.com/method/Patch-Clamp-Protocol.html
https://axolbio.com/publications/https-axolbio-com-wp-content-uploads-2024-06-axol-user-guide-patch-clamp-version-1-pdf/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation:

Turn on all equipment and allow it to warm up.

Start the perfusion of aCSF into the recording chamber at a rate of approximately 1.5

mL/min.[6]

Place the coverslip with the cultured cells (HEK-293 or hippocampal neurons) into the

recording chamber.

Pull a glass pipette using a puller to achieve a resistance of 3-7 MΩ.

Fill the pipette with the filtered intracellular solution.[6]

Obtaining a Gigaseal and Whole-Cell Configuration:

Mount the filled pipette onto the pipette holder.

Apply light positive pressure to the pipette.

Under visual guidance, lower the pipette and approach a target cell.

Once the pipette touches the cell membrane, release the positive pressure to facilitate

seal formation. Apply gentle suction if necessary to form a high-resistance (GΩ) seal.

After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the cell

membrane and establish the whole-cell configuration.[5][12] The interior of the pipette is

now continuous with the cell's cytoplasm.

Recording Sodium Currents (INa):

Switch the amplifier to voltage-clamp mode.

Hold the cell at a hyperpolarized potential, such as -100 mV or -80 mV, to ensure the

majority of sodium channels are in the resting state.[1][3]

To elicit INa, apply depolarizing voltage steps (e.g., to -10 mV for a few milliseconds).[3]
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Record the resulting transient inward currents. These can be blocked by tetrodotoxin

(TTX) to confirm they are mediated by voltage-gated sodium channels.[3]

Application of Co 102862 and Data Acquisition:

Resting State Block:

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) where most

channels are in the resting state.

Apply various concentrations of Co 102862 via the perfusion system.

Elicit INa with brief depolarizing pulses and measure the reduction in peak current to

determine the block of resting channels.

Inactivated State Block (State-Dependence):

To assess the block of inactivated channels, use a voltage protocol that promotes

channel inactivation. For example, hold the cell at a more depolarized potential (e.g.,

-80 mV) or use a pre-pulse protocol.[1][3]

Apply various concentrations of Co 102862. The block will be more pronounced at

depolarized potentials where more channels are in the inactivated state.[1][3]

Measure the steady-state inhibition. Note that binding to the inactivated state is slow

and may require several seconds to reach equilibrium.[1][3]

Recovery from Inactivation:

Use a two-pulse protocol. A conditioning pre-pulse inactivates the channels, followed by

a variable recovery interval at a hyperpolarized potential, and then a test pulse to

measure the fraction of recovered channels.

Perform this protocol in the absence and presence of Co 102862 to determine its effect

on the rate of recovery from inactivation. Co 102862 is expected to significantly slow

this recovery.[1][3]
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Caption: Experimental workflow for whole-cell patch clamp analysis of Co 102862.
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Caption: Mechanism of action for Co 102862 on voltage-gated sodium channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian
voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://www.benchchem.com/product/b1669277?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669277?utm_src=pdf-body
https://www.benchchem.com/product/b1669277?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15778702/
https://pubmed.ncbi.nlm.nih.gov/15778702/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. medchemexpress.com [medchemexpress.com]

3. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian
voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

4. Co 102862 | Nav channel Blocker | Hello Bio [hellobio.com]

5. docs.axolbio.com [docs.axolbio.com]

6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

7. mdpi.com [mdpi.com]

8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and
their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

11. Patch Clamp Protocol [labome.com]

12. Whole Cell Patch Clamp Protocol [protocols.io]

To cite this document: BenchChem. [Application Notes and Protocols for Co 102862 Whole-
Cell Patch Clamp Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669277#co-102862-whole-cell-patch-clamp-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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